
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine
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Overview
Description
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-oxadiazole ring bearing a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature, yielding the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation . The cyclopropyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the presence of both a piperidine ring and a cyclopropyl-substituted oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its potential as a versatile building block in synthetic chemistry and drug development.
Biological Activity
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole moiety linked to a piperidine ring. Its molecular formula is C10H15N3O and it can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of antimalarial and anticancer properties. The following sections summarize key findings from various studies.
Antimalarial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimalarial activity. For instance, compounds with similar structures showed effective inhibition against Plasmodium falciparum, with varying EC50 values depending on structural modifications. In one study, it was noted that:
This suggests that structural modifications around the oxadiazole and piperidine rings can greatly influence biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- Cytotoxicity : Compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited GI50 values in the sub-micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Key observations include:
- Oxadiazole Ring : The position and nature of substituents on the oxadiazole ring significantly affect potency.
- Piperidine Modifications : Variations at the piperidine nitrogen influence binding affinity and efficacy against target proteins.
- Cyclopropyl Group : The presence of the cyclopropyl group contributes to increased lipophilicity and potential receptor interactions.
Study 1: Antimalarial Efficacy
A study focused on derivatives of oxadiazole found that modifications at the 3-position of the piperidine ring led to a notable decrease in potency. Specifically:
Compound Structure | EC50 (μM) | Observations |
---|---|---|
Original Compound | 0.263 | Moderate activity |
Methyl Substituted | 0.114 | Significant decrease in potency |
Dimethyl Substituted | 1.48 | Markedly reduced activity |
This highlights how specific substitutions can lead to diminished efficacy against malaria parasites .
Study 2: Cancer Cell Line Testing
In another investigation into the anticancer properties:
Compound | Cell Line | GI50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.028 | Induces apoptosis |
Compound B | U-937 | 0.019 | Cell cycle arrest |
These results underscore the potential for developing new therapeutic agents based on this scaffold .
Properties
IUPAC Name |
3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZOLMMFDCERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.